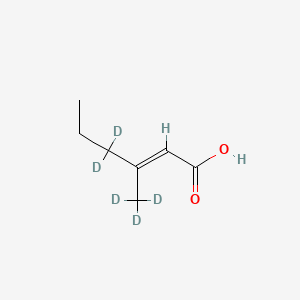
(E)-3-Methyl-2-hexenoic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methyl-2-hexenoic acid-d5 is a deuterated analog of (E)-3-Methyl-2-hexenoic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-hexenoic acid-d5 typically involves the deuteration of (E)-3-Methyl-2-hexenoic acid. One common method is the catalytic hydrogenation of the corresponding unsaturated acid in the presence of deuterium gas. The reaction is usually carried out under mild conditions with a palladium or platinum catalyst to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-2-hexenoic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated acid to saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
(E)-3-Methyl-2-hexenoic acid-d5 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction mechanisms.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-2-hexenoic acid-d5 involves its incorporation into various chemical and biological systems due to its isotopic nature. The deuterium atoms provide a unique signature that can be detected using spectroscopic techniques, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-Methyl-2-hexenoic acid
- (E)-3-Methyl-2-pentenoic acid
- (E)-3-Methyl-2-butenoic acid
Uniqueness
(E)-3-Methyl-2-hexenoic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in complex systems, making it a valuable tool in research.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
(E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2 |
InChI Key |
NTWSIWWJPQHFTO-MRLBEMMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC |
Canonical SMILES |
CCCC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















